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Compound of Interest

Compound Name:
(1-Aminocyclopropyl)methanol

hydrochloride

Cat. No.: B111220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1-Aminocyclopropyl)methanol hydrochloride is a chemical compound of interest in

synthetic and medicinal chemistry. As a bifunctional molecule containing a primary amine, a

cyclopropyl ring, and a hydroxyl group, its structural elucidation is paramount for its application

as a building block or in further chemical transformations. This technical guide provides a

comprehensive overview of the expected spectroscopic data for (1-
Aminocyclopropyl)methanol hydrochloride, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring

such data are also presented, along with a generalized workflow for the spectroscopic

characterization of chemical compounds.
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Property Value

Chemical Formula C₄H₁₀ClNO

Molecular Weight 123.58 g/mol

CAS Number 115652-52-3

Structure alt text

Spectroscopic Data
Due to the limited availability of experimentally derived public data for this specific molecule,

the following tables present expected spectroscopic data based on the analysis of its functional

groups and related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: D₂O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.6 - 3.8 s 2H -CH₂OH

~1.0 - 1.2 m 4H Cyclopropyl -CH₂-

Note: The amine (-NH₃⁺) and hydroxyl (-OH) protons are typically exchanged with deuterium in

D₂O and will likely not be observed.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: D₂O (Deuterium Oxide) Reference: TMS (Tetramethylsilane) at 0.00 ppm
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Chemical Shift (δ) (ppm) Assignment

~65 - 70 -CH₂OH

~40 - 45 Quaternary Cyclopropyl Carbon

~10 - 15 Cyclopropyl -CH₂-

IR (Infrared) Spectroscopy
Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3500 Strong, Broad O-H stretch (alcohol)

2800 - 3200 Strong, Broad
N-H stretch (primary amine

salt)[1]

2900 - 3000 Medium C-H stretch (cyclopropyl)

1500 - 1600 Medium
N-H bend (primary amine salt)

[1]

1000 - 1200 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Ionization Method: Electrospray Ionization (ESI)

m/z (Mass-to-Charge Ratio) Interpretation

88.07 [M+H]⁺ (protonated molecule, free base)

70.06 [M+H - H₂O]⁺ (loss of water)

57.06 [M+H - CH₂OH]⁺ (loss of hydroxymethyl group)

Note: The observed fragments will depend on the ionization energy and the specific mass

spectrometer used.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of (1-Aminocyclopropyl)methanol
hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or

CD₃OD) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.[2]

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an

acquisition time of 1-2 seconds.[2]

Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more)

is typically required.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle.[3]

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a

transparent pellet.[3]

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.[4]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the clean salt plate.

Place the prepared sample in the instrument's beam path and record the spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent

compatible with electrospray ionization, such as methanol, acetonitrile, or water.[5]

Acidifying the solution slightly with formic acid can aid in protonation for positive ion mode.

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)

source.[6][7]

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.
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Acquire the mass spectrum in positive ion mode to observe protonated molecules and

cationic fragments.

The mass range should be set to cover the expected molecular ion and fragment masses.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Workflow and Visualization
The structural elucidation of a chemical compound like (1-Aminocyclopropyl)methanol
hydrochloride follows a logical workflow that integrates various spectroscopic techniques.
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General Workflow for Spectroscopic Characterization
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Spectroscopic Analysis
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Caption: A general workflow for the spectroscopic characterization of a chemical compound.
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This guide provides a foundational understanding of the spectroscopic characteristics of (1-
Aminocyclopropyl)methanol hydrochloride. Researchers and scientists can utilize this

information for compound identification, quality control, and as a basis for further structural and

reactivity studies. The provided protocols offer a starting point for obtaining high-quality

spectroscopic data, which is essential for robust scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectroscopyonline.com [spectroscopyonline.com]

2. benchchem.com [benchchem.com]

3. drawellanalytical.com [drawellanalytical.com]

4. orgchemboulder.com [orgchemboulder.com]

5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

6. phys.libretexts.org [phys.libretexts.org]

7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry:
The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of (1-Aminocyclopropyl)methanol
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111220#spectroscopic-data-of-1-aminocyclopropyl-
methanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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